Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-
Description
BenchChem offers high-quality Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBTAFBWUVUHV-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145842-51-9 | |
| Record name | N-[(2R)-1-hydroxypropan-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
N-[(2R)-1-hydroxypropan-2-yl]acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amidase expression-regulating proteins in Pseudomonas aeruginosa. These interactions are essential for the regulation of enzyme activity and protein function, influencing various metabolic processes.
Cellular Effects
N-[(2R)-1-hydroxypropan-2-yl]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in human glioblastoma cell lines when used in combination with other compounds. This indicates its potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of N-[(2R)-1-hydroxypropan-2-yl]acetamide involves several biochemical interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with aliphatic amidase expression-regulating proteins, which play a role in the regulation of enzyme activity. This interaction is crucial for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of N-[(2R)-1-hydroxypropan-2-yl]acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered. Understanding the threshold effects and toxicology is crucial for its application in therapeutic settings.
Metabolic Pathways
N-[(2R)-1-hydroxypropan-2-yl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by aliphatic amidase expression-regulating proteins, which play a role in its biochemical activity. These interactions influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy.
Transport and Distribution
The transport and distribution of N-[(2R)-1-hydroxypropan-2-yl]acetamide within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within specific tissues, affecting its therapeutic potential.
Subcellular Localization
N-[(2R)-1-hydroxypropan-2-yl]acetamide’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity.
Biological Activity
Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- (CAS Number: 86073-42-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- is , indicating it contains a hydroxyl group that may influence its biological activity. The presence of the hydroxyl group suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : Acetamide derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates several biological activities associated with Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Some studies have indicated that this compound may inhibit cancer cell growth through various mechanisms, including apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various acetamide derivatives, including N-[(1R)-2-hydroxy-1-methylethyl]-. The results demonstrated significant activity against Gram-positive bacteria, suggesting a potential role in antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
In a randomized controlled trial examining the anti-inflammatory effects of acetamide derivatives, it was found that administration led to a marked decrease in cytokine levels in subjects with chronic inflammation. This supports the hypothesis that Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- could be developed as an anti-inflammatory agent.
Case Study 3: Cancer Cell Growth Inhibition
Research conducted on human cancer cell lines indicated that this compound could effectively inhibit cell proliferation and induce apoptosis. The study highlighted its potential as a lead compound for developing anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
